
5-Fluoro-3-phthalidyl-uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-phthalidyl-uracil is a fluorinated pyrimidine analog, structurally related to uracil. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The incorporation of a fluorine atom into the pyrimidine ring enhances its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-phthalidyl-uracil typically involves the fluorination of uracil derivatives. One common method is the reaction of uracil with a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-phthalidyl-uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized pyrimidines.
Aplicaciones Científicas De Investigación
5-Fluoro-3-phthalidyl-uracil has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The primary mechanism of action of 5-Fluoro-3-phthalidyl-uracil involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell death. Additionally, the incorporation of the fluorinated pyrimidine into RNA and DNA can cause further cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog widely used in cancer treatment.
5-Fluorodeoxyuridine: A derivative of 5-Fluorouracil with similar anticancer properties.
Capecitabine: An oral prodrug of 5-Fluorouracil used in chemotherapy.
Uniqueness
5-Fluoro-3-phthalidyl-uracil is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluorinated pyrimidines. Its potential for targeted therapy and reduced side effects makes it a promising candidate for further research and development.
Propiedades
Número CAS |
82023-29-8 |
|---|---|
Fórmula molecular |
C12H7FN2O4 |
Peso molecular |
262.19 g/mol |
Nombre IUPAC |
5-fluoro-3-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H7FN2O4/c13-8-5-14-12(18)15(9(8)16)10-6-3-1-2-4-7(6)11(17)19-10/h1-5,10H,(H,14,18) |
Clave InChI |
LHEJDBBHZGISGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)N3C(=O)C(=CNC3=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


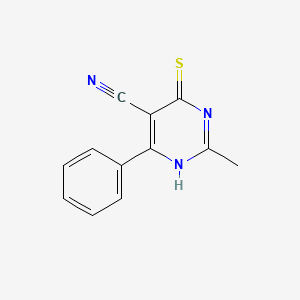
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)


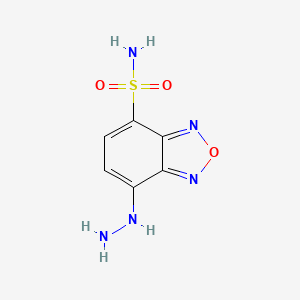
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
![2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B15213247.png)
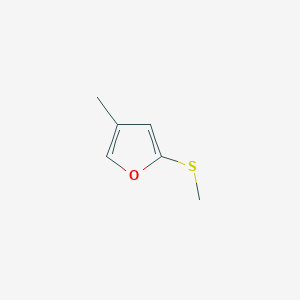
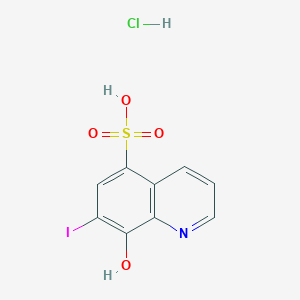
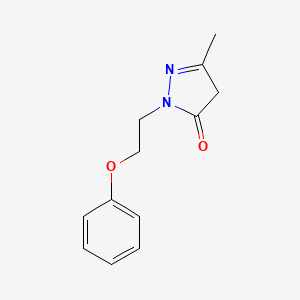
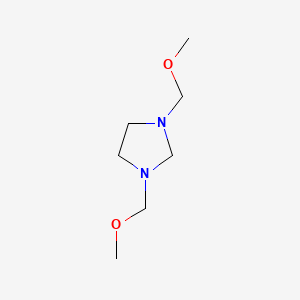
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-](/img/structure/B15213291.png)

